

Quantification of Moxonidine in urine using Moxonidine-d4 internal standard.

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Compound of Interest		
Compound Name:	Moxonidine-d4	
Cat. No.:	B12414297	Get Quote

Application Note: Quantification of Moxonidine in Human Urine by LC-MS/MS Abstract

This application note presents a sensitive and robust method for the quantification of Moxonidine in human urine using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method utilizes a stable isotope-labeled internal standard, **Moxonidine-d4**, to ensure high accuracy and precision. Two detailed protocols for sample preparation are provided: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). The described method is suitable for use in clinical research, pharmacokinetic studies, and therapeutic drug monitoring.

Introduction

Moxonidine is a centrally acting antihypertensive drug used for the treatment of mild to moderate essential hypertension. Accurate and reliable measurement of Moxonidine in urine is crucial for pharmacokinetic and metabolic studies. This application note details a validated LC-MS/MS method for the precise quantification of Moxonidine in human urine, employing **Moxonidine-d4** as the internal standard to correct for matrix effects and variations in sample processing.

Experimental



Materials and Reagents

- Moxonidine and Moxonidine-d4 reference standards
- · HPLC-grade acetonitrile, methanol, and water
- Formic acid and ammonium acetate
- Solid-Phase Extraction (SPE) cartridges (e.g., polymeric reversed-phase)
- · Ethyl acetate and other LLE solvents
- Human urine (drug-free) for calibration standards and quality controls

Instrumentation

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

LC-MS/MS Conditions

The following tables summarize the chromatographic and mass spectrometric conditions for the analysis of Moxonidine and its internal standard, **Moxonidine-d4**.

Table 1: Liquid Chromatography Parameters



Parameter	Condition	
HPLC Column	C18 or C8 reversed-phase column (e.g., 100 x 4.6 mm, 5 µm)	
Mobile Phase A	10 mM Ammonium Acetate in Water	
Mobile Phase B	Acetonitrile	
Gradient	Isocratic or gradient elution (e.g., 75:25 Mobile Phase B:A)	
Flow Rate	0.5 - 1.0 mL/min	
Injection Volume	10 μL	
Column Temperature	40 °C	

Table 2: Mass Spectrometry Parameters

Parameter	Condition	
Ionization Mode	Electrospray Ionization (ESI), Positive	
Monitored Transition	Moxonidine: m/z 242.1 → 206.1[1][2]	
Moxonidine-d4: m/z 246.1 → 210.1		
Dwell Time	100 ms	
Collision Energy Optimized for the specific instrument		
Cone Voltage	Optimized for the specific instrument	

Sample Preparation Protocols

Two effective methods for the extraction of Moxonidine from urine are presented below. The choice of method may depend on laboratory resources, desired throughput, and required sample cleanup.

Protocol 1: Solid-Phase Extraction (SPE)



This protocol provides excellent sample cleanup, minimizing matrix effects and leading to high sensitivity.

- Sample Pre-treatment: To 1.0 mL of urine, add 50 μL of Moxonidine-d4 internal standard working solution. Vortex for 10 seconds.
- SPE Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge with 1.0 mL of methanol followed by 1.0 mL of water.
- Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.
- Washing: Wash the cartridge with 1.0 mL of water, followed by 1.0 mL of 5% methanol in water.
- Drying: Dry the cartridge under vacuum for approximately 2 minutes.
- Elution: Elute the analyte and internal standard with 1.0 mL of mobile phase or a suitable organic solvent.
- Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C. Reconstitute the residue in 100 μL of the mobile phase.
- Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE)

LLE is a classic and cost-effective method for sample preparation.

- Sample Pre-treatment: To 1.0 mL of urine in a glass tube, add 50 μL of Moxonidine-d4 internal standard working solution.
- Basification: Add 100 μ L of 1 M sodium hydroxide to basify the sample. Vortex for 10 seconds.
- Extraction: Add 5.0 mL of ethyl acetate. Cap and vortex for 5 minutes.
- Centrifugation: Centrifuge at 4000 rpm for 10 minutes to separate the layers.



- Solvent Transfer: Carefully transfer the upper organic layer to a clean tube.
- Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40 °C.
- Reconstitution: Reconstitute the residue in 100 μL of the mobile phase.
- Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Method Validation

The method should be validated according to international guidelines, assessing linearity, sensitivity, precision, accuracy, recovery, and matrix effects. The following tables present typical quantitative data for a Moxonidine assay.

Table 3: Calibration Curve and Sensitivity

Parameter	Result
Linearity Range	0.1 - 100 ng/mL
Correlation Coefficient (r²)	> 0.995
Lower Limit of Quantification (LLOQ)	0.1 ng/mL

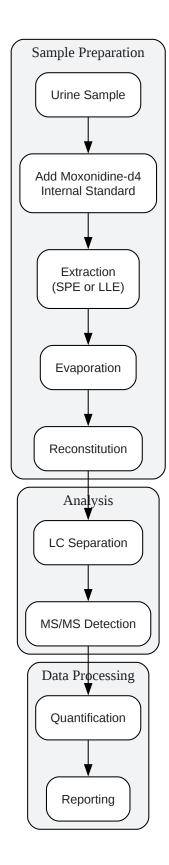
Table 4: Precision and Accuracy

QC Level	Concentration (ng/mL)	Precision (%RSD)	Accuracy (%)
Low	0.3	< 15	85 - 115
Medium	10	< 15	85 - 115
High	80	< 15	85 - 115

Visualizations Experimental Workflow



The following diagram illustrates the general workflow for the quantification of Moxonidine in urine.





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References

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